molecular formula C7H13NO4S B13242693 Methyl 2-(pyrrolidine-3-sulfonyl)acetate

Methyl 2-(pyrrolidine-3-sulfonyl)acetate

Cat. No.: B13242693
M. Wt: 207.25 g/mol
InChI Key: XRJFBQXFORGOAE-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidine-3-sulfonyl)acetate is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidine-3-sulfonyl)acetate typically involves the reaction of pyrrolidine with sulfonyl chloride, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidine-3-sulfonyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

Methyl 2-(pyrrolidine-3-sulfonyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 2-(pyrrolidine-3-sulfonyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfonyl group can act as an electrophilic center, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-pyrrolidin-3-ylsulfonylacetate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)5-13(10,11)6-2-3-8-4-6/h6,8H,2-5H2,1H3

InChI Key

XRJFBQXFORGOAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCNC1

Origin of Product

United States

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